molecular formula C12H18FN3 B1589611 4-(4-Ethyl-1-piperazinyl)-3-fluoro-benzenamine CAS No. 873537-27-0

4-(4-Ethyl-1-piperazinyl)-3-fluoro-benzenamine

Cat. No.: B1589611
CAS No.: 873537-27-0
M. Wt: 223.29 g/mol
InChI Key: IRLDCHVGDGNGFK-UHFFFAOYSA-N
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Description

4-(4-Ethylpiperazin-1-yl)-3-fluoroaniline is an organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities This compound is characterized by the presence of a piperazine ring substituted with an ethyl group and a fluorine atom on the aniline ring

Chemical Reactions Analysis

4-(4-Ethylpiperazin-1-yl)-3-fluoroaniline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions can be carried out using halogenating agents such as N-bromosuccinimide. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding quinones, while reduction can yield amines .

Scientific Research Applications

4-(4-Ethylpiperazin-1-yl)-3-fluoroaniline has several scientific research applications. In medicinal chemistry, it is used as a building block for the synthesis of various pharmaceutical compounds. It has shown potential as an antimicrobial agent, with derivatives exhibiting substantial activities against Gram-negative bacteria like E. coli and Pseudomonas aeruginosa . In materials science, it can be used in the development of novel materials with unique properties. Additionally, it has applications in the synthesis of fluoroquinolone derivatives, which are important synthetic antimicrobial agents .

Mechanism of Action

The mechanism of action of 4-(4-Ethylpiperazin-1-yl)-3-fluoroaniline involves its interaction with specific molecular targets and pathways. In the case of its antimicrobial activity, the compound inhibits bacterial DNA-gyrase, an enzyme essential for bacterial DNA replication. This inhibition leads to the disruption of bacterial cell division and ultimately results in bacterial cell death . The compound’s interaction with other molecular targets and pathways may vary depending on its specific application and the derivatives synthesized from it.

Comparison with Similar Compounds

4-(4-Ethylpiperazin-1-yl)-3-fluoroaniline can be compared with other similar compounds, such as 4-(4-ethylpiperazin-1-yl)aniline and 4-(4-ethylpiperazin-1-yl)benzenamine. These compounds share the piperazine ring structure but differ in the substitution patterns on the aniline ring. The presence of the fluorine atom in 4-(4-Ethylpiperazin-1-yl)-3-fluoroaniline imparts unique properties, such as increased lipophilicity and enhanced biological activity . This makes it a valuable compound for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

4-(4-ethylpiperazin-1-yl)-3-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FN3/c1-2-15-5-7-16(8-6-15)12-4-3-10(14)9-11(12)13/h3-4,9H,2,5-8,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLDCHVGDGNGFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10444390
Record name 4-(4-ETHYLPIPERAZIN-1-YL)-3-FLUOROANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873537-27-0
Record name 4-(4-ETHYLPIPERAZIN-1-YL)-3-FLUOROANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-ethylpiperazin-1-yl)-3-fluoroaniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A suspension of 1-ethyl-4-(2-fluoro-4-nitro-phenyl)-piperazine (1.24 g, 15.1 mmol) and Raney Nickel (13 mg) in MeOH (6 mL) is stirred for 17 h at RT, under a hydrogen atmosphere. The reaction mixture is filtered through a pad of celite and concentrated to afford the title compound as a purple oil: ESI-MS: 224.1 [MH]+; tR=0.90 min (system 1).
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
13 mg
Type
catalyst
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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